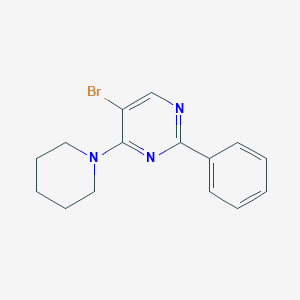
5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom, a phenyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenyl and piperidine groups can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other functional materials.
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine
- 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol
Uniqueness
5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine is unique due to the presence of both a phenyl group and a piperidine ring, which can confer distinct chemical and biological properties. This combination of substituents can enhance its binding affinity to certain biological targets and improve its solubility and stability in various environments.
Propriétés
Numéro CAS |
823796-02-7 |
|---|---|
Formule moléculaire |
C15H16BrN3 |
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
5-bromo-2-phenyl-4-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C15H16BrN3/c16-13-11-17-14(12-7-3-1-4-8-12)18-15(13)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Clé InChI |
JQYABBMUTPFEQO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC=C2Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)

![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
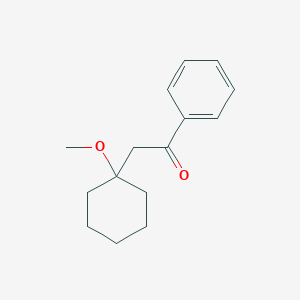
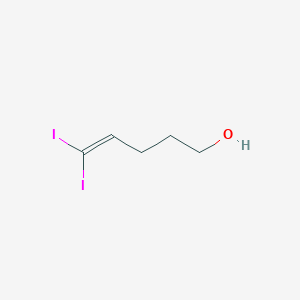
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
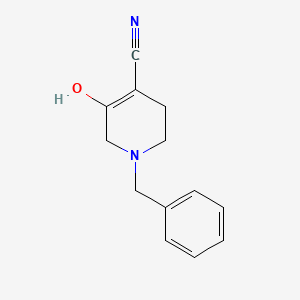
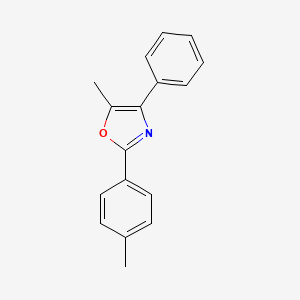
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
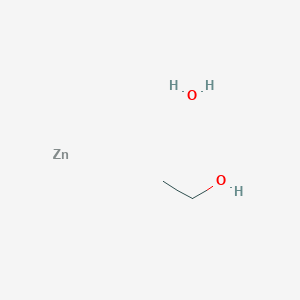
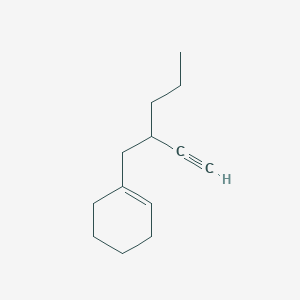
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

